molecular formula C15H23IN2OSi B8357537 5-(tert-butyldimethylsilanyloxymethyl)-3-iodo-1-methyl-1H-indazole

5-(tert-butyldimethylsilanyloxymethyl)-3-iodo-1-methyl-1H-indazole

Cat. No.: B8357537
M. Wt: 402.35 g/mol
InChI Key: GMVBNFPSJWZBIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-butyldimethylsilanyloxymethyl)-3-iodo-1-methyl-1H-indazole is a useful research compound. Its molecular formula is C15H23IN2OSi and its molecular weight is 402.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H23IN2OSi

Molecular Weight

402.35 g/mol

IUPAC Name

tert-butyl-[(3-iodo-1-methylindazol-5-yl)methoxy]-dimethylsilane

InChI

InChI=1S/C15H23IN2OSi/c1-15(2,3)20(5,6)19-10-11-7-8-13-12(9-11)14(16)17-18(13)4/h7-9H,10H2,1-6H3

InChI Key

GMVBNFPSJWZBIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(C=C1)N(N=C2I)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (3-iodo-1-methyl-1H-indazol-5-yl)-methanol (810 mg, 2.81 mmol) in DMF (9 mL) was added imidazole (479 mg, 7.03 mmol) followed by tert-butyldimethylsilyl chloride (466 mg, 3.09 mmol). The reaction mixture was stirred at room temperature overnight then quenched with water and extracted with EtOAc (2×). The combined organics were washed with water (3×) then dried over MgSO4 and concentrated. The residue was purified by silica gel chromatography with 10% EtOAc/hexanes to afford 732 mg (65%) of 5-(tert-butyldimethylsilanyloxymethyl)-3-iodo-1-methyl-1H-indazole as a pale yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.26-7.34 (m, 2H), 7.17-7.23 (m, 1H), 4.73 (s, 2H), 3.97 (s, 3H), 0.84 (s, 9H), 0.00 (s, 6H).
Quantity
810 mg
Type
reactant
Reaction Step One
Quantity
479 mg
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

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